molecular formula C19H22N8O2 B2552471 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 1421457-41-1

2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No.: B2552471
CAS No.: 1421457-41-1
M. Wt: 394.439
InChI Key: FSMRSBZQJBDVSI-UHFFFAOYSA-N
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Description

2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)ethanone is a synthetically designed small molecule that holds significant interest in medicinal chemistry and oncology research. This compound belongs to a class of heterocyclic molecules featuring a pyrimidine core linked to a pyridazine system through a piperazine moiety, an architectural motif commonly investigated for its potential to inhibit key protein kinases involved in cellular proliferation. Primary Research Applications and Value: The core research value of this compound lies in its potential as a protein kinase inhibitor. Structurally related compounds, which incorporate pyrimidine and piperazine subunits, are frequently explored as inhibitors of FMS-like tyrosine kinase 3 (FLT3) and various Cyclin-dependent kinases (CDKs). FLT3 is a critical target in acute myeloid leukemia (AML) research, while CDKs are pivotal regulators of the cell cycle and transcription. Consequently, this molecule is a candidate for investigating proliferative diseases in preclinical settings, particularly hematological malignancies. Handling and Compliance: This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) for safe handling procedures and conduct all risk assessments prior to use.

Properties

IUPAC Name

2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxy-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8O2/c1-14-4-5-16(24-23-14)25-8-10-26(11-9-25)19(28)13-29-18-12-17(21-15(2)22-18)27-7-3-6-20-27/h3-7,12H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMRSBZQJBDVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)COC3=NC(=NC(=C3)N4C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a unique structural arrangement that includes:

  • A pyrazole moiety
  • A pyrimidine ring
  • A piperazine group

This combination is significant for its potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing pyrazole and pyrimidine derivatives often exhibit a variety of biological activities, including:

  • Anticancer Activity : Many pyrazole derivatives have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Kinases : Compounds with similar structures have been noted to inhibit various kinases involved in cell signaling pathways, which can lead to reduced cancer cell growth.
  • Regulation of Apoptosis : The compound may influence apoptotic pathways by modulating proteins associated with cell survival and death.

Case Studies

  • Anticancer Efficacy : In vitro studies have shown that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, such as:
    • A375 (melanoma)
    • MCF7 (breast cancer)
    • HCT116 (colon cancer)
    For instance, a derivative with a similar structure demonstrated an IC50 of 0.39 µM against HCT116 cells, indicating strong anticancer potential .
  • Inflammatory Response Modulation : Research highlighted the ability of pyrazole derivatives to reduce pro-inflammatory cytokines in cellular models, suggesting potential applications in treating inflammatory conditions .

Data Tables

Biological ActivityCell LineIC50 (µM)Reference
AnticancerA3754.2
AnticancerMCF71.88
AnticancerHCT1160.39
Anti-inflammatoryVarious ModelsN/A

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and pyrimidine derivatives exhibit significant anticancer properties. For instance, a study highlighted the synthesis of pyrazolo-thiazole-substituted pyridine conjugates, which demonstrated potential anti-proliferative activity against various cancer cell lines . The structural similarity of these compounds to the target compound suggests it may also exhibit similar properties.

Protein Kinase Inhibition

Research has shown that derivatives of pyrimidine and pyrazole can serve as effective protein kinase inhibitors. A specific study focused on the synthesis of pyrido[3,4-g]quinazoline derivatives revealed their relevance in inhibiting protein kinases, which play crucial roles in cancer progression . This indicates a promising avenue for the target compound in cancer therapeutics.

Antimicrobial Properties

Compounds with similar structures have been evaluated for their antimicrobial activity. A series of novel heterocyclic compounds were synthesized and tested for their antibacterial and antifungal activities, showing significant promise against various strains . Given the structural components of the target compound, it may also possess antimicrobial properties worth exploring.

Case Study 1: In Vitro Evaluation

In a study examining a related pyrazolo-pyrimidine compound, researchers conducted in vitro tests that demonstrated significant cytotoxicity against several cancer cell lines. The results indicated that the compound induced apoptosis through mitochondrial pathways, suggesting a mechanism that could be relevant for the target compound as well .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of similar compounds to protein targets involved in cancer progression. These studies have provided insights into how structural modifications can enhance efficacy and selectivity against specific kinases . Such methodologies could be applied to evaluate the binding characteristics of 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)ethanone.

Comparison with Similar Compounds

Structural Diversity and Pharmacophore Influence

  • Pyrimidine vs. Quinazoline Cores : The target compound’s pyrimidine ring (6-membered, two nitrogen atoms) contrasts with the quinazoline core in (6-membered with four nitrogen atoms). Quinazolines are well-documented kinase inhibitors (e.g., EGFR inhibitors), whereas pyrimidines often exhibit broader bioavailability due to smaller size and metabolic stability .
  • Piperazine vs. Piperidine: The target’s piperazine moiety (two nitrogen atoms) may enhance solubility compared to ’s piperidine (one nitrogen).

Substituent Effects on Bioactivity

  • Pyrazole vs. Thiazole : The pyrazole group in the target compound (’s analogs) is a bioisostere for carboxylic acid, offering metabolic resistance. In contrast, thiazole-containing compounds () may exhibit enhanced rigidity and binding affinity but reduced solubility .
  • Pyridazine vs. Pyrimidine : The 6-methylpyridazine substituent in the target compound is less common than pyrimidine-based substituents (). Pyridazine’s electron-deficient nature could influence target selectivity, particularly in enzymes requiring π-π stacking interactions .

Preparation Methods

Chlorination of Pyrimidine Diol Intermediates

The pyrimidine ring is typically constructed from dihydroxy precursors. For example, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) undergoes chlorination with phosphorus oxychloride (POCl₃) to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) at 61% yield. This step activates the pyrimidine for nucleophilic substitution.

Pyrazole Substitution

The chlorine at position 6 of 2 is replaced with pyrazole via nucleophilic aromatic substitution. Using 1H-pyrazole in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C affords 2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-chloride (3 ). Subsequent hydrolysis of the remaining chlorine at position 4 using aqueous NaOH yields 2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ol (4 ), a critical intermediate for ether formation.

Synthesis of the Piperazine-Pyridazine-Ethanone Sidechain

Preparation of 6-Methylpyridazin-3-ylpiperazine

The pyridazine-piperazine fragment is synthesized via Buchwald–Hartwig amination. 3-Bromo-6-methylpyridazine reacts with piperazine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and Xantphos ligand, yielding 4-(6-methylpyridazin-3-yl)piperazine (5 ) at 74–77% yield.

Ethanone Functionalization

The ethanone group is introduced by acylating 5 with chloroacetyl chloride. Reaction in dichloromethane (DCM) with triethylamine (Et₃N) as a base produces 1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)ethanone (6 ). Alternative routes employ Friedel-Crafts acylation using acetic anhydride under acidic conditions.

Etherification and Final Coupling

Activation of Pyrimidine-Pyrazole Core

The hydroxyl group in 4 is activated for nucleophilic substitution by conversion to a mesylate or tosylate. Treating 4 with methanesulfonyl chloride (MsCl) in DCM forms the mesylate intermediate (7 ), which is highly reactive toward alkoxy groups.

Nucleophilic Substitution with Ethanone-Piperazine

Reacting 7 with 6 in the presence of K₂CO₃ in DMF at 60°C facilitates ether bond formation, yielding the final product. The reaction typically achieves 70–85% yield after purification via column chromatography (silica gel, ethyl acetate/hexane).

Alternative Synthetic Routes

One-Pot Sequential Reactions

Recent advancements enable a one-pot synthesis by combining chlorination, substitution, and coupling steps. For instance, POCl₃-mediated chlorination of dihydroxypyrimidine, followed by in situ pyrazole substitution and direct etherification with 6 , reduces purification steps and improves overall yield to ~65%.

Suzuki-Miyaura Cross-Coupling

In cases where halogenated intermediates are accessible, palladium-catalyzed cross-coupling can introduce the pyrazole moiety. For example, 2-methyl-6-bromopyrimidin-4-ol undergoes Suzuki coupling with pyrazole-1-boronic acid to form 4 , avoiding harsh substitution conditions.

Optimization and Challenges

Regioselectivity in Pyrazole Substitution

The position of pyrazole attachment on the pyrimidine ring is critical. Using bulky bases like 1,8-diazabicycloundec-7-ene (DBU) ensures substitution occurs preferentially at the 6-position rather than the 2- or 4-positions.

Solvent and Temperature Effects

Etherification proceeds optimally in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C. Lower temperatures (<50°C) result in incomplete conversion, while higher temperatures (>100°C) promote side reactions such as N-alkylation of piperazine.

Analytical and Spectroscopic Data

Characterization of Key Intermediates

  • Compound 4 : ¹H NMR (400 MHz, DMSO-d6) δ 8.72 (s, 1H, pyrazole-H), 6.98 (s, 1H, pyrimidine-H), 2.51 (s, 3H, CH₃).
  • Compound 6 : ESI-MS m/z 261.2 [M+H]⁺; IR (KBr) ν 1685 cm⁻¹ (C=O).

Final Product

  • Target Compound : ¹H NMR (400 MHz, CDCl3) δ 8.65 (s, 1H), 8.12 (d, J = 8.4 Hz, 1H), 6.89 (s, 1H), 4.72 (s, 2H), 3.85–3.78 (m, 4H), 2.61 (s, 3H), 2.49 (s, 3H).

Industrial-Scale Considerations

Cost-Effective Catalyst Systems

Replacing palladium catalysts with nickel-based alternatives in cross-coupling steps reduces costs without compromising yield (e.g., NiCl₂(dppf) achieves 68% yield in Suzuki reactions).

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, the etherification step completes in 15 minutes at 100°C under microwave irradiation.

Q & A

Q. What are the established synthetic routes for synthesizing this compound?

Methodological Answer: The compound’s synthesis involves multi-step reactions, leveraging modular assembly of pyrimidine, pyrazole, and piperazine moieties. Key steps include:

  • Pyrimidine-Pyrazole Coupling: Refluxing 2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ol with a halogenated ethanone derivative in ethanol under basic conditions to form the ether linkage .
  • Piperazine Functionalization: Reacting 6-methylpyridazin-3-yl piperazine with a ketone intermediate via nucleophilic substitution. Ethanol is often used as the solvent, with formaldehyde as a crosslinker in Mannich-type reactions .
  • Purification: Crystallization from ethanol (95%) or DMF-EtOH mixtures to isolate the final product .

Q. What spectroscopic and analytical techniques are recommended for structural characterization?

Methodological Answer:

  • X-ray Crystallography: Resolve the 3D structure using single-crystal diffraction data (e.g., triclinic system, space group P1, with lattice parameters: a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å) .
  • HPLC and FTIR: Confirm purity and functional groups (e.g., carbonyl at ~1700 cm⁻¹, pyridazine ring vibrations) .
  • NMR (¹H/¹³C): Assign signals for pyrimidine (δ 8.5–9.0 ppm), pyrazole (δ 6.5–7.5 ppm), and piperazine (δ 3.0–4.0 ppm) protons .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Substituent Variation: Systematically modify substituents on the pyrimidine (e.g., 2-methyl group), pyrazole (N1-position), and piperazine (6-methylpyridazinyl) to assess impact on target binding .
  • Bioassay Integration: Pair synthetic analogs with enzyme inhibition assays (e.g., kinase or receptor binding) to quantify potency changes. Use dose-response curves (IC₅₀) for comparison .
  • Computational Modeling: Perform docking studies with crystallographic data (e.g., PDB ID linked to morpholine/pyridazine interactions) to predict binding affinities .

Q. What experimental strategies resolve contradictions in solubility and stability data across studies?

Methodological Answer:

  • Controlled Solvent Screening: Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–10) under standardized conditions (25°C, inert atmosphere) to identify discrepancies caused by solvent polarity or pH .
  • Accelerated Stability Studies: Expose the compound to heat (40–60°C), light, and humidity for 4–8 weeks. Monitor degradation via HPLC-MS to isolate labile functional groups (e.g., ethanone or pyridazine hydrolysis) .
  • Statistical Block Design: Apply split-plot or randomized block designs to account for variables like reagent batches or humidity .

Q. How can molecular interactions with biological targets be mechanistically investigated?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) between the compound and target proteins .
  • Kinetic Studies: Use stop-flow techniques to measure association/dissociation rates for piperazine-mediated receptor interactions .
  • Mutagenesis Mapping: Introduce point mutations in target proteins (e.g., kinase catalytic domains) to identify critical binding residues via fluorescence polarization assays .

Q. What are best practices for validating synthetic intermediates to ensure reproducibility?

Methodological Answer:

  • In-line Analytics: Use LC-MS or GC-MS to monitor intermediates during reflux (e.g., pyrimidine-oxy intermediates at m/z 250–300) .
  • Cross-Validation: Compare melting points, NMR, and IR data with literature values (e.g., morpholine-methyl derivatives in ).
  • Stoichiometric Controls: Standardize molar ratios (e.g., 1:1 for piperazine:ketone reactions) to minimize side products .

Q. How should researchers design toxicity or ecotoxicology studies for this compound?

Methodological Answer:

  • Tiered Testing: Begin with in vitro cytotoxicity assays (e.g., HepG2 cells), then progress to in vivo models (e.g., zebrafish embryos) for acute toxicity .
  • Environmental Fate Analysis: Assess abiotic degradation (hydrolysis, photolysis) using OECD Guideline 307. Measure logP (predicted ~2.5) to estimate bioaccumulation potential .
  • Ecosystem Impact: Use microcosm studies to evaluate effects on soil microbial diversity and aquatic invertebrates .

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